5-cyano-1H-indole-2-carboxylic Acid
Overview
Description
5-Cyano-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a cyano group at the 5-position and a carboxylic acid group at the 2-position of the indole ring. It is known for its potential biological activities and applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 5-cyano-1H-indole-2-carboxylic acid is the enzyme xanthine oxidase (XO) and the urate transporter 1 (URAT1) . These targets play a crucial role in purine metabolism and uric acid transport, respectively .
Mode of Action
The compound exerts its action by inhibiting the activity of XO and URAT1 . The introduction of a cyano group at the 5-position of the indole ring enhances the inhibitory activity .
Biochemical Pathways
The inhibition of XO and URAT1 affects the purine metabolic pathway and uric acid transport . This can lead to a decrease in uric acid production and an increase in uric acid excretion, which may be beneficial in conditions like gout .
Result of Action
The inhibition of XO and URAT1 by this compound can lead to a decrease in uric acid levels . This can potentially alleviate symptoms in conditions associated with high uric acid levels, such as gout .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives .
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It has been suggested that the cyano group at the 5-position of the indole ring may exert xanthine oxidase (XO) inhibitory activity .
Dosage Effects in Animal Models
One compound showed significant hypouricemic effect in a potassium oxonate-induced hyperuricemia rat model at an oral dose of 10 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Nitration: The indole derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Cyanation: The amino group is converted to a cyano group through a Sandmeyer reaction, which involves diazotization followed by cyanation using copper(I) cyanide.
Carboxylation: Finally, the indole derivative is carboxylated at the 2-position using carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group under catalytic hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the indole ring.
Substitution Products: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Cyano-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Methoxy-1H-indole-2-carboxylic acid
- 5-Fluoro-1H-indole-2-carboxylic acid
- 5-Bromo-1H-indole-2-carboxylic acid
Comparison:
- 5-Cyano-1H-indole-2-carboxylic acid is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
- 5-Methoxy-1H-indole-2-carboxylic acid has a methoxy group, which can influence its solubility and reactivity differently.
- 5-Fluoro-1H-indole-2-carboxylic acid contains a fluorine atom, which can enhance its lipophilicity and metabolic stability.
- 5-Bromo-1H-indole-2-carboxylic acid has a bromine atom, which can affect its reactivity in substitution reactions.
Properties
IUPAC Name |
5-cyano-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAUNIVIEFHPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428007 | |
Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169463-44-9 | |
Record name | 5-cyano-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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